(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol, also known as FDTM, is a highly versatile compound with a wide range of applications in the field of scientific research. FDTM is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is not well understood. However, it is thought that (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol binds to specific proteins and enzymes in the cell, which then activates or inhibits the activity of these proteins and enzymes. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinases. In addition, (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been shown to have an anti-inflammatory effect and has been used in the development of new drugs and drug delivery systems.
Advantages and Limitations for Lab Experiments
The advantages of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include its high purity and yields, its ability to be used in a variety of experiments, and its relatively low cost. The limitations of using (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments include the fact that its mechanism of action is not fully understood and that its effects on biochemical and physiological processes are not fully understood.
Future Directions
For (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol research include further study of its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and drug delivery systems. Additionally, further research into the synthesis of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol and its use in other scientific research applications is needed. Finally, further research into the potential toxic effects of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is needed in order to ensure its safe use in laboratory experiments.
Scientific Research Applications
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has been used in a variety of scientific research applications, including drug delivery, catalysis, and biocatalysis. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of fluorescent probes for imaging, sensing, and tracking cellular processes. (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol has also been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYOXBGXEICMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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